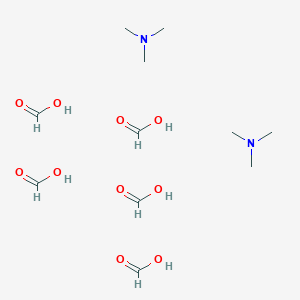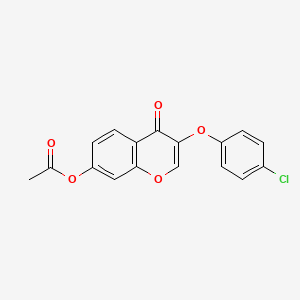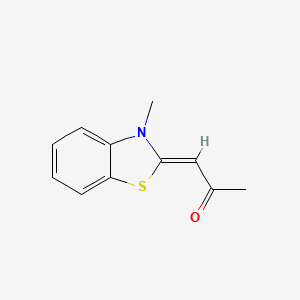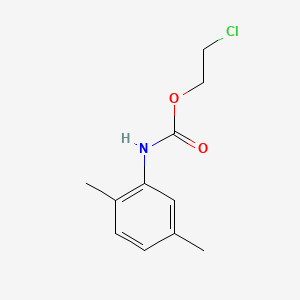
(1,1',2',1'')Terphenyl-3',5'-dicarboxylic acid dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸ジメチルエステルは、分子式C22H18O4、分子量346.386 g/molの有機化合物です 。この化合物は、3つのベンゼン環が直線状に結合したテルフェニルの誘導体です。中央のベンゼン環の3'位と5'位にカルボン酸エステル基が存在することで、この化合物に独特の化学的性質が加わります。
準備方法
合成経路と反応条件
(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸ジメチルエステルの合成は、通常、(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸のエステル化によって行われます。この反応は、硫酸または塩酸などの強酸触媒の存在下、メタノールを用いて還流条件下で行われます 。反応は以下のようになります。
(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸+2CH3OHH2SO4{_svg_3}(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸ジメチルエステル+2H2O
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度が得られるように最適化されています。このプロセスには、効率的な変換を実現するために、温度、圧力、反応物の濃度を継続的に監視することが含まれます。
化学反応の分析
反応の種類
(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸ジメチルエステルは、酸化、還元、置換など、さまざまな化学反応を起こします。
酸化: エステル基は、酸化されてカルボン酸を生成できます。
還元: エステル基は、還元されて第一級アルコールを生成できます。
置換: 芳香環は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)を酸性媒体中。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)を無水エーテル中。
置換: ハロゲン(例:Br2)をルイス酸触媒(例:FeBr3)の存在下。
生成される主な生成物
酸化: (1,1',2',1'')テルフェニル-3',5'-ジカルボン酸。
還元: (1,1',2',1'')テルフェニル-3',5'-ジオール。
置換: (1,1',2',1'')テルフェニル-3',5'-ジカルボン酸ジメチルエステルのハロゲン化誘導体。
科学的研究の応用
(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸ジメチルエステルは、科学研究で多くの応用が期待されています。
化学: 複雑な有機分子や配位高分子の合成におけるビルディングブロックとして使用されます.
生物学: 生化学アッセイにおけるリガンドとしての可能性が調査されています。
医学: 抗炎症作用や抗癌作用など、治療の可能性が探られています。
作用機序
(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸ジメチルエステルの作用機序は、特定の分子標的や経路との相互作用によって起こります。エステル基は、加水分解されて活性なカルボン酸型を遊離し、これが生物系における酵素や受容体に相互作用できます。芳香環は、標的タンパク質への結合を促進する剛性骨格を提供し、その活性と機能に影響を与えます .
類似化合物の比較
類似化合物
(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸: エステル基のない親化合物。
(1,1',2',1'')テルフェニル-3',5'-ジオール: エステル基の代わりにヒドロキシル基を持つ還元型。
(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸ジエチルエステル: メチル基の代わりにエチル基を持つエステル誘導体.
独自性
(1,1',2',1'')テルフェニル-3',5'-ジカルボン酸ジメチルエステルは、特定のエステル官能基を持つことで、独特の化学反応性と溶解性を与えられています。メチルエステル基の存在により、親酸やヒドロキシル誘導体と比較して疎水性が強くなり、さまざまな化学系や生物系における挙動に影響を与えます .
類似化合物との比較
Similar Compounds
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid: The parent compound without the ester groups.
(1,1’,2’,1’‘)Terphenyl-3’,5’-diol: The reduced form with hydroxyl groups instead of ester groups.
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid diethyl ester: An ester derivative with ethyl groups instead of methyl groups.
Uniqueness
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester is unique due to its specific ester functional groups, which impart distinct chemical reactivity and solubility properties. The presence of methyl ester groups makes it more hydrophobic compared to its parent acid and hydroxyl derivatives, influencing its behavior in various chemical and biological systems .
特性
CAS番号 |
21991-01-5 |
|---|---|
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
dimethyl 4,5-diphenylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H18O4/c1-25-21(23)17-13-18(15-9-5-3-6-10-15)20(16-11-7-4-8-12-16)19(14-17)22(24)26-2/h3-14H,1-2H3 |
InChIキー |
RIXOWWKNFPOMBF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)


![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)




![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)

